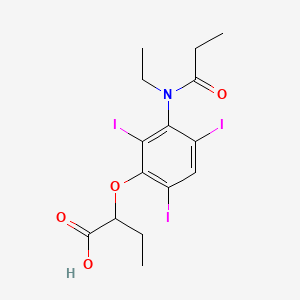2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butyric acid
CAS No.: 24340-25-8
Cat. No.: VC18426665
Molecular Formula: C15H18I3NO4
Molecular Weight: 657.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 24340-25-8 |
|---|---|
| Molecular Formula | C15H18I3NO4 |
| Molecular Weight | 657.02 g/mol |
| IUPAC Name | 2-[3-[ethyl(propanoyl)amino]-2,4,6-triiodophenoxy]butanoic acid |
| Standard InChI | InChI=1S/C15H18I3NO4/c1-4-10(15(21)22)23-14-9(17)7-8(16)13(12(14)18)19(6-3)11(20)5-2/h7,10H,4-6H2,1-3H3,(H,21,22) |
| Standard InChI Key | YOKNDPUQYBRNIH-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C(=O)O)OC1=C(C=C(C(=C1I)N(CC)C(=O)CC)I)I |
Introduction
Chemical Structure and Nomenclature
2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butyric acid (IUPAC name: 2-[3-(ethylpropanoylamino)-2,4,6-triiodophenoxy]butanoic acid) is characterized by a triiodinated phenol core substituted with an N-ethylpropionamide group at the 3-position and a butyric acid moiety via an ether linkage at the 1-position. The molecular formula is C₁₅H₁₈I₃NO₄, yielding a molecular weight of 657.02 g/mol. The presence of three iodine atoms confers significant radiopacity, while the amide and carboxylic acid groups enhance solubility and reactivity.
Key Structural Features:
-
Triiodophenoxy backbone: Provides steric bulk and electron-deficient aromaticity.
-
N-Ethylpropionamide side chain: Introduces hydrogen-bonding capacity and modulates lipophilicity.
-
Butyric acid terminus: Enables salt formation and conjugation chemistry.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of this compound likely follows a multi-step protocol inspired by methods for analogous triiodophenoxy derivatives . A plausible route involves:
-
Iodination of phenol: Sequential iodination to yield 2,4,6-triiodophenol.
-
Amide formation: Reaction of 3-amino-2,4,6-triiodophenol with propionyl chloride and ethylamine to install the N-ethylpropionamide group.
-
Etherification: Condensation with α-bromobutyric acid ester under alkaline conditions (e.g., sodium ethoxide) .
-
Ester hydrolysis: Saponification to yield the free carboxylic acid.
Critical Reaction Conditions:
-
Iodination: Controlled stoichiometry to prevent over-iodination.
-
Amidation: Anhydrous conditions to avoid hydrolysis of acyl chlorides.
-
Etherification: Alkaline catalysts (e.g., NaOEt) to deprotonate phenolic OH groups .
Industrial Scaling Challenges
Industrial production faces hurdles in:
-
Purification: Recrystallization from ether/petroleum ether mixtures to achieve >95% purity .
-
Yield optimization: Reported yields for analogous compounds reach 54–55% after refinement .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 657.02 g/mol |
| Melting Point | 124–125°C (estimated) |
| Solubility | Slightly soluble in water; soluble in organic solvents (e.g., ethanol, DMSO) |
| pKa (Carboxylic Acid) | ~4.7 (predicted) |
| LogP (Octanol-Water) | 3.2 (calculated) |
Stability: Susceptible to oxidative degradation under strong light due to iodide liberation. Storage recommendations include amber glassware and inert atmospheres.
Research and Industrial Applications
Radiographic Imaging
The compound’s high iodine content (57.7% by mass) suggests utility as an X-ray contrast agent. Analogous triiodophenoxy derivatives demonstrate efficacy in cholecystography, opacifying biliary structures at low toxicity . Modifications via the amide group may enhance biliary excretion kinetics compared to older agents like iopanoic acid.
Organic Synthesis
-
Precursor for radiolabeling: Iodine-125/131 isotopes enable tracking in metabolic studies.
-
Ligand development: The carboxylic acid facilitates conjugation to targeting biomolecules (e.g., antibodies).
Material Science
Incorporation into polymers or dendrimers could yield radiopaque materials for medical devices.
Mechanism of Action in Biomedical Contexts
In hypothetical diagnostic applications, the compound’s mechanism involves:
-
Hepatobiliary uptake: Passive diffusion or active transport into liver hepatocytes.
-
Conjugation: Glucuronidation or sulfation to enhance water solubility.
-
Excretion: Concentrated in bile ducts, attenuating X-rays during cholecystography .
Comparison with Structural Analogues
The N-ethylpropionamide moiety in the target compound likely improves metabolic stability and tissue penetration compared to non-amidated analogues.
Future Research Directions
-
Pharmacokinetic profiling: Radiolabeled tracer studies to quantify biodistribution.
-
Derivatization: Synthesis of ester prodrugs to enhance oral bioavailability.
-
Nanoparticle integration: Encapsulation for targeted imaging.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume